Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with an amino group at the 2-position and a pyrrolidinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(pyrrolidin-1-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available methyl 2-amino-5-bromobenzoate.
Substitution Reaction: The bromine atom at the 5-position is substituted with a pyrrolidinyl group through a nucleophilic substitution reaction. This step often employs pyrrolidine as the nucleophile and a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the benzoate.
Reduction: Alcohol derivatives.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of a pyrrolidinyl group.
Methyl 2-amino-5-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to certain targets and improve its pharmacokinetic profile.
Biological Activity
Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate moiety with an amino group and a pyrrolidine ring. This unique structure contributes to its reactivity and interactions with biological targets.
Property | Description |
---|---|
Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.27 g/mol |
Solubility | Soluble in organic solvents like ethanol and DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
- Hydrophobic Interactions : The pyrrolidine ring enhances lipophilicity, facilitating membrane permeability and interaction with lipid membranes.
Biochemical Pathways
Research indicates that compounds containing a pyrrolidine ring can influence numerous biochemical pathways, including:
- Neurotransmitter Modulation : Potential effects on serotonin and dopamine receptors suggest possible applications as anxiolytics or antidepressants.
- Antimicrobial Activity : Exhibits inhibitory effects on bacterial growth through interference with nucleic acid synthesis and alteration of membrane permeability.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies report:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 75 µg/mL to 150 µg/mL, indicating moderate effectiveness .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 75 |
Escherichia coli | 150 |
Candida albicans | <100 |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast carcinoma). The compound's ability to disrupt cell cycle progression was noted, particularly at the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Antimicrobial Efficacy Study : A study assessed the antibacterial properties of this compound against clinical isolates. Results indicated significant inhibition against Gram-positive bacteria, particularly S. aureus, with comparable efficacy to standard antibiotics like ampicillin .
- Anticancer Research : In a comparative study involving various derivatives, this compound exhibited higher selectivity indices against cancer cell lines compared to other related compounds. Flow cytometry analysis revealed that it effectively induced cell death through apoptotic pathways .
Applications in Research and Industry
This compound is being investigated for various applications:
- Medicinal Chemistry : Potential development as an anxiolytic or antidepressant due to its interaction with neurotransmitter systems.
- Pharmaceutical Development : Exploration as a lead compound for new antibiotic formulations targeting resistant bacterial strains.
Properties
IUPAC Name |
methyl 2-amino-5-pyrrolidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-8-9(4-5-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKZLNKTQDMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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